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Compound of Interest

Compound Name: 2,3-Bis(trifluoromethyl)pyridine

Cat. No.: B161401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,3-bis(trifluoromethyl)pyridine,

a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and

agrochemical industries. This document details its chemical and physical properties, synthesis

methodologies, reactivity, and applications, with a focus on its role as a key building block in

the development of novel bioactive molecules. The inclusion of trifluoromethyl groups on the

pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and

increases lipophilicity, making it a valuable pharmacophore in modern drug discovery.

Chemical and Physical Properties
2,3-Bis(trifluoromethyl)pyridine is a pyridine ring substituted with two trifluoromethyl groups

at the 2 and 3 positions. The strong electron-withdrawing nature of the trifluoromethyl groups

significantly influences the chemical and physical properties of the molecule.

Table 1: Physicochemical Properties of 2,3-Bis(trifluoromethyl)pyridine
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Property Value Reference(s)

CAS Number 1644-68-4 [1]

Molecular Formula C₇H₃F₆N [1]

Molecular Weight 215.10 g/mol [1][2]

Appearance Liquid at room temperature Inferred from melting point

Melting Point -2°C [1]

Boiling Point 85°C at 18 mmHg [1]

Density 1.498 g/mL at 25°C [1]

Flash Point 159°F (~70.5°C) [1]

Refractive Index n20/D 1.393 [1]

Solubility
Soluble in common organic

solvents.
[3]*

XLogP3 2.7 - 3.1 [1]

IUPAC Name 2,3-bis(trifluoromethyl)pyridine

SMILES
C1=CC(=C(N=C1)C(F)

(F)F)C(F)(F)F
[2]

InChI Key
RRNXYHYDSDAOFW-

UHFFFAOYSA-N

*Note on Solubility: Specific solubility data for 2,3-bis(trifluoromethyl)pyridine is not readily

available. The stated solubility is based on the properties of a related compound, 2,3-dichloro-

5-(trifluoromethyl)pyridine, which is soluble in organic solvents like methanol, acetone, and

methylene chloride.[3]

Synthesis and Experimental Protocols
The synthesis of trifluoromethylpyridines, including bis(trifluoromethyl)pyridines, is a critical

area of research due to their utility as intermediates. General methods often involve the

halogen exchange of polychlorinated picolines or lutidines.
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General Synthesis Methodology: Vapor-Phase
Chlorination and Fluorination
One of the primary industrial methods for producing trifluoromethylpyridines is through the high-

temperature, vapor-phase reaction of picoline or lutidine precursors.[4][5] For the synthesis of

bis(trifluoromethyl)pyridines, a lutidine (dimethylpyridine) isomer would serve as the starting

material.

Experimental Protocol Outline:

Chlorination: The lutidine starting material is subjected to vapor-phase chlorination at high

temperatures. This step converts the methyl groups into trichloromethyl (-CCl₃) groups.

Fluorination: The resulting bis(trichloromethyl)pyridine is then fluorinated, typically using

anhydrous hydrogen fluoride (HF) in the vapor phase, often in the presence of a transition

metal-based catalyst like iron fluoride.[4][5] This step exchanges the chlorine atoms for

fluorine atoms, yielding the desired bis(trifluoromethyl)pyridine.

This simultaneous or stepwise process can be tailored to produce various isomers. For

instance, reacting different lutidines under these conditions can yield novel compounds with

two trifluoromethyl groups, with reported yields in the range of 60-80%.[4]
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General Synthesis Workflow for Bis(trifluoromethyl)pyridines

Lutidine (Dimethylpyridine) Isomer

Vapor-Phase Chlorination
(High Temperature)

Bis(trichloromethyl)pyridine Intermediate

Vapor-Phase Fluorination
(HF, Catalyst)

2,3-Bis(trifluoromethyl)pyridine

Click to download full resolution via product page

Caption: General synthesis workflow for bis(trifluoromethyl)pyridines.

Reactivity and Chemical Transformations
The two electron-withdrawing trifluoromethyl groups significantly decrease the electron density

of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards

electrophilic substitution compared to pyridine itself.

Nucleophilic Aromatic Substitution: The pyridine ring of 2,3-bis(trifluoromethyl)pyridine is

activated towards nucleophilic aromatic substitution. Halogenated derivatives of this

compound would be expected to undergo substitution reactions readily.
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C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H

trifluoromethylation of pyridine rings.[6][7] While these methods are often used to introduce

the CF₃ group, the principles also inform the potential for further functionalization of the

remaining C-H bonds on the 2,3-bis(trifluoromethyl)pyridine ring.

Applications in Drug Development and
Agrochemicals
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal and

agricultural chemistry to enhance the efficacy and pharmacokinetic properties of molecules.

While specific applications of 2,3-bis(trifluoromethyl)pyridine are not extensively

documented, its structural motifs are found in a variety of bioactive compounds.

Pharmaceutical Intermediates: Trifluoromethylpyridines are key intermediates in the

synthesis of numerous pharmaceuticals.[4][5] The CF₃ group can improve metabolic stability

by blocking sites of enzymatic oxidation, and its lipophilicity can enhance membrane

permeability and bioavailability.

Agrochemicals: Many modern pesticides, including fungicides and insecticides, contain the

trifluoromethylpyridine core.[8] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a

crucial building block for several crop-protection products.[8] The unique properties imparted

by the trifluoromethyl groups contribute to the high biological activity of these agrochemicals.
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Physicochemical Properties of Trifluoromethylpyridines

Impact on Bioactive Compound Development
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Caption: Relationship between properties and applications.

Spectroscopic Data
Detailed experimental spectroscopic data for 2,3-bis(trifluoromethyl)pyridine is not widely

available in the cited literature. However, the expected spectral characteristics can be inferred

from its structure and data for related compounds.

Table 2: Expected Spectroscopic Characteristics
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Technique Expected Features

¹H NMR

The spectrum would show signals

corresponding to the three protons on the

pyridine ring. The chemical shifts would be

downfield due to the strong electron-withdrawing

effect of the two CF₃ groups. The coupling

patterns would reveal the connectivity of the

protons.

¹³C NMR

The spectrum would exhibit signals for the

carbon atoms of the pyridine ring and the

trifluoromethyl groups. The carbons attached to

the CF₃ groups and the CF₃ carbons

themselves would show characteristic quartets

due to C-F coupling.

¹⁹F NMR

The spectrum would show two singlets (or

closely coupled signals) for the two

trifluoromethyl groups, assuming no significant

through-space coupling. The chemical shifts

would be in the typical range for trifluoromethyl

groups attached to an aromatic ring.

IR Spectroscopy

The IR spectrum would display characteristic

bands for C-F stretching vibrations, typically in

the region of 1100-1350 cm⁻¹. Aromatic C-H

and C=C/C=N stretching vibrations would also

be present.

Mass Spectrometry

The mass spectrum would show a molecular ion

peak (M⁺) at m/z = 215. Fragmentation would

likely involve the loss of fluorine atoms or a CF₃

group.

Safety and Handling
2,3-Bis(trifluoromethyl)pyridine is classified as acutely toxic if swallowed.[1] Standard

laboratory safety precautions, including the use of personal protective equipment such as
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gloves, safety glasses, and a lab coat, should be employed when handling this compound.

Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer

to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
2,3-Bis(trifluoromethyl)pyridine is a valuable fluorinated building block with significant

potential in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its

unique physicochemical properties, conferred by the two trifluoromethyl substituents, make it

an attractive scaffold for the design of novel bioactive compounds with improved performance

characteristics. Further research into the specific applications and reactivity of this particular

isomer is warranted to fully exploit its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b161401#2-3-bis-trifluoromethyl-pyridine-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b161401#2-3-bis-trifluoromethyl-pyridine-cas-number-and-properties
https://www.benchchem.com/product/b161401#2-3-bis-trifluoromethyl-pyridine-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b161401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

